While the abstracts do not delve into detailed molecular structure analysis, the provided information indicates that T0901317 is a non-steroidal compound []. Its structure is analogous to other LXR agonists like GW3965, suggesting that it interacts with the ligand-binding domain of LXRs [].
Mechanism of Action
T0901317 acts as an agonist for LXRs, meaning it binds to these receptors and activates them [, , , , , , , ]. This activation leads to various downstream effects, primarily related to lipid and glucose metabolism.
LXR Binding and Activation: T0901317 binds to the ligand-binding domain of LXRα and LXRγ, inducing a conformational change that allows the receptor to interact with coactivator proteins [, ].
Transcriptional Regulation: Activated LXRs bind to specific DNA sequences called LXR response elements (LXREs) located in the promoter regions of target genes [, ]. This binding initiates the transcription of genes involved in cholesterol efflux, fatty acid synthesis, glucose metabolism, and inflammation [, , , , , , , ].
Downstream Effects: The transcriptional changes induced by T0901317 result in a range of physiological effects, including increased cholesterol efflux from macrophages [, ], enhanced reverse cholesterol transport [], increased hepatic lipogenesis [, , ], and improved insulin sensitivity [, ].
Applications
Investigating LXR-mediated Gene Regulation: T0901317 is used to identify and characterize LXR target genes involved in cholesterol metabolism, fatty acid synthesis, glucose homeostasis, and inflammation [, , , , , ].
Studying Cholesterol Metabolism and Atherosclerosis: T0901317's ability to induce cholesterol efflux and reverse cholesterol transport makes it a potential therapeutic agent for atherosclerosis [, ]. Researchers use it to study the role of LXRs in cholesterol homeostasis and the development of atherosclerosis.
Exploring Therapeutic Potential in Metabolic Disorders: T0901317 has shown promise in preclinical studies for treating metabolic disorders like obesity, insulin resistance, and type 2 diabetes [, , ]. Researchers use it to understand how LXR activation affects glucose uptake, insulin sensitivity, and energy expenditure.
Investigating Anti-inflammatory Effects: T0901317 has demonstrated anti-inflammatory properties in various models [, ]. It is used to study the role of LXRs in modulating immune responses and inflammation.
Evaluating the Role of LXRs in HIV Infection: Studies have shown that T0901317 can inhibit HIV replication by increasing ABCA1 expression and reducing viral cholesterol content []. This finding highlights the potential of LXRs as therapeutic targets for HIV infection.
Future Directions
Developing Tissue-Specific LXR Modulators: While T0901317 effectively activates LXRs, its use is limited by its potential to cause hypertriglyceridemia []. Developing tissue-specific LXR modulators that selectively target LXRs in tissues like macrophages or the liver could help overcome this limitation and improve therapeutic outcomes.
Exploring Combination Therapies: Combining T0901317 with other therapeutic agents, such as PPARα agonists, could enhance its beneficial effects on HDL cholesterol levels and mitigate triglyceride accumulation [].
Compound Description: ATI-829 is a potent synthetic steroidal LXR agonist. [] Unlike the non-steroidal T0901317, ATI-829 demonstrates tissue-selective activation of LXR, primarily targeting the intestines and macrophages while sparing the liver. [] This selectivity profile translates into a reduced potential for side effects like hypertriglyceridemia, which are associated with broader LXR activation. [] ATI-829 also displays anti-atherosclerotic effects in mice. []
Relevance: While ATI-829 differs significantly in its core structure from the target compound, 2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide, both are classified as LXR agonists. [] Their shared ability to activate LXRs, despite structural differences, highlights the diversity of chemical scaffolds that can interact with and modulate LXR activity. This suggests that the target compound, although structurally dissimilar to ATI-829, might also possess LXR-modulating capabilities.
Compound Description: GW3965 is a synthetic LXR ligand recognized for its potent agonistic activity, particularly on LXRα and LXRβ. [, ] It effectively induces the expression of LXR target genes, including ABCA1, ABCG1, SREBP-1c, and Spα. [] GW3965 stimulates cholesterol efflux from macrophages and demonstrates anti-inflammatory effects, primarily through LXR-dependent mechanisms. [] Notably, GW3965 significantly induces ADFP expression in human primary hepatocytes, unlike T0901317. []
Relevance: While structurally distinct from 2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide, GW3965 is grouped in the same category as the target compound: LXR agonists. [, ] Both compounds, despite their different structures, share the ability to activate LXRs, emphasizing the possibility of the target compound also exhibiting LXR-modulating properties. The example of GW3965 underscores the diverse structural scaffolds capable of interacting with and activating LXRs.
22(R)-Hydroxycholesterol (22RHC)
Compound Description: 22(R)-hydroxycholesterol (22RHC) is an endogenous oxysterol that acts as a natural ligand for LXRα. [] It effectively activates LXRα and induces the expression of its target genes.
Relevance: Although structurally different from 2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide, 22RHC is relevant because it exemplifies an endogenous LXR agonist. [] This highlights the existence of both synthetic and naturally occurring molecules capable of activating LXRs. Although the target compound is a synthetic molecule, its potential for LXR modulation is supported by the fact that natural compounds like 22RHC also exhibit this activity.
Compound Description: Wy14643 is a specific synthetic agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). [, ] It effectively induces peroxisomal fatty acid β-oxidation and influences HDL cholesterol metabolism. [] When co-administered with the LXR agonist T0901317, Wy14643 exhibits synergistic effects on HDL cholesterol elevation, primarily by increasing the size of HDL particles enriched with apoE and apoAI. []
Relevance: While Wy14643 targets PPARα and not LXR like 2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide, its relevance stems from its co-administration with the structurally similar LXR agonist, T0901317. [, ] This co-administration study highlights the potential for synergistic effects on lipid homeostasis when both PPARα and LXR are activated. [] Although the target compound's direct interaction with PPARα is unknown, this study underscores the interconnectedness of lipid metabolism pathways and the potential for combined therapeutic strategies targeting multiple receptors, including LXRs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.